molecular formula C7H3Cl2F2NO2 B1412960 3,5-Dichloro-2-nitrobenzodifluoride CAS No. 1803838-68-7

3,5-Dichloro-2-nitrobenzodifluoride

Cat. No. B1412960
M. Wt: 242 g/mol
InChI Key: CFTLBUPRUCNWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-nitrobenzodifluoride (DCNB) is a synthetic compound that has been used for a variety of research and laboratory applications. It has been used as a reagent for the synthesis of other compounds, as a catalyst for biochemical reactions, and as a probe for studying the structure and function of proteins. DCNB has also been used to study the mechanism of action of various drugs, and to investigate the biochemical and physiological effects of various agents.

Scientific Research Applications

3,5-Dichloro-2-nitrobenzodifluoride has been used for a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 1,2-dichloro-3-nitrobenzene and 1,2-dichloro-4-nitrobenzene. It has also been used as a catalyst for biochemical reactions, such as the oxidation of alcohols and the hydrolysis of esters. It has been used as a probe for studying the structure and function of proteins, and for studying the mechanism of action of various drugs.

Mechanism Of Action

The mechanism of action of 3,5-Dichloro-2-nitrobenzodifluoride is not well understood. It is believed to act as an oxidizing agent, which is capable of oxidizing various molecules, including proteins, lipids, and carbohydrates. It is also believed to be capable of forming reactive oxygen species, which can damage various molecules. Additionally, 3,5-Dichloro-2-nitrobenzodifluoride has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,5-Dichloro-2-nitrobenzodifluoride are not fully understood. However, it has been shown to have toxic effects on various organisms, including mammals. In mammals, 3,5-Dichloro-2-nitrobenzodifluoride has been shown to cause liver damage, kidney damage, and damage to the cardiovascular system. Additionally, 3,5-Dichloro-2-nitrobenzodifluoride has been shown to cause DNA damage and oxidative stress.

Advantages And Limitations For Lab Experiments

The main advantages of using 3,5-Dichloro-2-nitrobenzodifluoride in laboratory experiments are its low cost and availability, and its wide range of applications. Additionally, 3,5-Dichloro-2-nitrobenzodifluoride is relatively stable and can be stored for long periods of time. The main limitation of using 3,5-Dichloro-2-nitrobenzodifluoride in laboratory experiments is its toxicity, which can cause damage to cells and tissues. Therefore, it is important to use 3,5-Dichloro-2-nitrobenzodifluoride with caution, and to use appropriate safety measures when handling it.

Future Directions

There are a number of potential future directions for research on 3,5-Dichloro-2-nitrobenzodifluoride. These include further research into its mechanism of action and its biochemical and physiological effects, as well as research into its use as a reagent for the synthesis of other compounds. Additionally, further research into the use of 3,5-Dichloro-2-nitrobenzodifluoride as a probe for studying the structure and function of proteins, and its use as a catalyst for biochemical reactions, could be beneficial. Lastly, further research into the safety and toxicity of 3,5-Dichloro-2-nitrobenzodifluoride, and the development of new methods for its synthesis, could also be beneficial.

properties

IUPAC Name

1,5-dichloro-3-(difluoromethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO2/c8-3-1-4(7(10)11)6(12(13)14)5(9)2-3/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTLBUPRUCNWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-nitrobenzodifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.